molecular formula C12H17NO2 B2793197 N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1410792-98-1

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2793197
CAS No.: 1410792-98-1
M. Wt: 207.273
InChI Key: NEEUKHXOTPYHAJ-UHFFFAOYSA-N
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Description

“N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1410792-98-1 . Its IUPAC name is 5-(methoxyamino)-7-methyl-2,3,4,5-tetrahydro-1-benzoxepine . The molecular formula of this compound is C12H17NO2 .


Molecular Structure Analysis

The molecule contains a total of 33 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 eleven-membered ring(s), 1 hydroxylamine(s) (aliphatic), and 1 ether(s) (aromatic) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the hazard statements H315, H319, H335 are associated with it . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Properties

IUPAC Name

N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-6-12-10(8-9)11(13-14-2)4-3-7-15-12/h5-6,8,11,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEUKHXOTPYHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCCC2NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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